

Alniditan: A Technical Overview of a 5-HT1B/1D Receptor Agonist

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Compound of Interest		
Compound Name:	Alniditan	
Cat. No.:	B1664793	Get Quote

Alniditan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated for the acute treatment of migraine. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides an in-depth overview of its chemical identity, pharmacological properties, and the experimental methodologies used to characterize it, designed for researchers, scientists, and drug development professionals.

Chemical Identity

Identifier	Value
IUPAC Name	N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]- N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane- 1,3-diamine[1][2]
CAS Number	152317-89-0 (free base)[1][3][4]
155428-00-5 (Dihydrochloride)	
Molecular Formula	C17H26N4O
Synonyms	R-91274, R91274

Pharmacological Data

Alniditan's primary mechanism of action is as an agonist at 5-HT1B and 5-HT1D receptors. Its binding affinity and functional potency have been determined through various in vitro assays.



Receptor Binding Affinity

The following table summarizes the equilibrium dissociation constants (Ki) of **Alniditan** and comparator compounds at various human serotonin receptor subtypes.

Compound	h5-HT1A (Ki, nM)	h5-HT1B (Ki, nM)	h5-HT1D (Ki, nM)
Alniditan	3.8	1.1	0.4
Sumatriptan	>1000	17	11
Dihydroergotamine	4.4	3.7	2.5
Data from Leysen et al. (1996). All proteins are of human origin.			

Functional Potency

Alniditan acts as a full agonist at 5-HT1B and 5-HT1D receptors, inhibiting adenylyl cyclase activity. The following table shows the half-maximal inhibitory concentration (IC50) values.

Compound	h5-HT1A (IC50, nM)	h5-HT1B (IC50, nM)	h5-HT1D (IC50, nM)
Alniditan	74	1.7	1.3
Sumatriptan	>10000	20	2.6
Dihydroergotamine	10	2	2.2

Data from Leysen et

al. (1996) and

Pauwels et al. (1997).

Assays measured

inhibition of stimulated

adenylyl cyclase in

cells expressing

recombinant human

receptors.



Clinical Efficacy in Acute Migraine Treatment

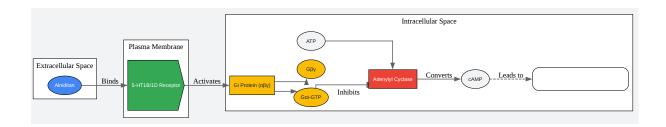
A dose-finding study evaluated the efficacy of subcutaneous **Alniditan** in the acute treatment of migraine attacks.

Subcutaneous Dose	Headache Relief at 2h (Absent or Mild)	Complete Headache Relief at 2h	Headache Recurrence within 24h (of initial responders)
Placebo	39%	Not Reported	>16%
0.8 mg	Not Reported	Not Reported	Not Reported
1.0 mg	Not Reported	Not Reported	Not Reported
1.2 mg	83%	Not Reported	Not Reported
1.4 mg	82%	72%	16%
Data from Goldstein et al. (1998).			

Signaling Pathway

Alniditan exerts its therapeutic effects through a G-protein coupled receptor signaling cascade. As an agonist at 5-HT1B and 5-HT1D receptors, which are coupled to the inhibitory G-protein, Gi, Alniditan binding leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels is thought to contribute to the vasoconstriction of cranial blood vessels and the inhibition of neurotransmitter release, which are key mechanisms in alleviating migraine headaches.





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Alniditan's primary signaling pathway.

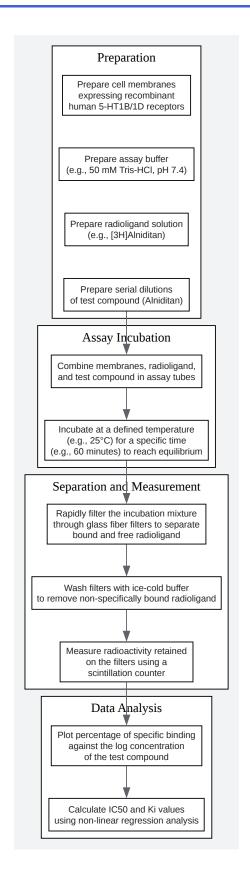
Experimental Protocols

The following are representative protocols based on the methodologies described in the cited literature for the characterization of **Alniditan**.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1B or 5-HT1D receptor.





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Workflow for a competitive receptor binding assay.



Materials:

- Membrane preparations from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.
- Radioligand: [3H]Alniditan or [3H]5-HT.
- Test compound: Alniditan or other ligands of interest.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid.
- 96-well plates or reaction tubes.
- Filtration apparatus.
- · Scintillation counter.

Procedure:

- Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test compound in the assay buffer.
- Incubation: In each well or tube, add the assay buffer, the radioligand at a concentration close to its Kd, the membrane preparation, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 μM 5-HT).
- Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
- Separation: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.



- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
 total binding. Plot the percentage of specific binding against the logarithm of the test
 compound concentration. Determine the IC50 value using non-linear regression analysis and
 calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional agonist activity of **Alniditan** by measuring its ability to inhibit adenylyl cyclase.

Materials:

- Whole cells expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., HEK293 or C6 glioma cells).
- Adenylyl cyclase stimulator (e.g., Forskolin).
- Test compound: Alniditan.
- · Cell lysis buffer.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Cell Culture: Plate the cells in a suitable format (e.g., 96-well plates) and grow to the desired confluency.
- Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (Alniditan) for a short period.



- Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells except the basal control.
- Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
- Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the logarithm of the Alniditan concentration. Determine the IC50 value, which represents the concentration of Alniditan that causes a 50% inhibition of the Forskolin-stimulated cAMP production, using non-linear regression analysis.

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